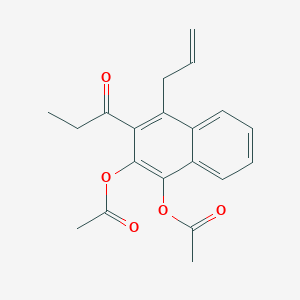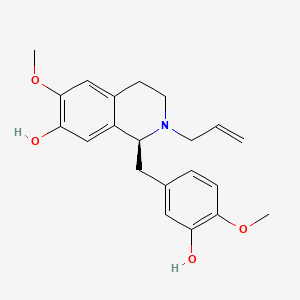![molecular formula C14H18N6S B14401378 N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide CAS No. 88540-64-1](/img/structure/B14401378.png)
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and a guanidine group, making it a subject of interest for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form an intermediate, which is then reacted with a guanidine derivative to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders and as an anti-ulcer agent.
Mecanismo De Acción
The mechanism of action of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves its interaction with specific molecular targets. It acts as an inhibitor of histamine H2 receptors, thereby reducing the production of stomach acid. This makes it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease. The compound also inhibits the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs .
Comparación Con Compuestos Similares
Similar Compounds
Famotidine: A well-known H2 receptor antagonist with a similar structure and mechanism of action.
Ranitidine: Another H2 receptor antagonist used for similar therapeutic purposes.
Cimetidine: An older H2 receptor antagonist with a different chemical structure but similar pharmacological effects.
Uniqueness
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is unique due to its specific structural features, such as the presence of a thiazole ring and a guanidine group. These features contribute to its high potency and selectivity as an H2 receptor antagonist, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
88540-64-1 |
|---|---|
Fórmula molecular |
C14H18N6S |
Peso molecular |
302.40 g/mol |
Nombre IUPAC |
N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-propylmethanimidamide |
InChI |
InChI=1S/C14H18N6S/c1-2-6-17-9-18-11-5-3-4-10(7-11)12-8-21-14(19-12)20-13(15)16/h3-5,7-9H,2,6H2,1H3,(H,17,18)(H4,15,16,19,20) |
Clave InChI |
BEZHIYFYRFOLNY-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)


![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)

![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
